molecular formula C17H22N2O4 B13000675 tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13000675
M. Wt: 318.4 g/mol
InChI Key: QKPCHLIOABLWHW-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a spirooxindole core, a privileged structure found in numerous biologically active alkaloids and synthetic pharmaceuticals . The scaffold is a versatile building block for the design of novel therapeutic agents, particularly for targeting protein-protein interactions and enzymatic pathways . Research into closely related analogues has demonstrated substantial potential in various areas. For instance, spirooxindole-pyrrolidine structures have been identified as a promising chemotype for the development of ligands for central nervous system targets, such as the 5-HT6 receptor, which is relevant for cognitive disorders like Alzheimer's disease . Furthermore, this structural class has been leveraged in the discovery of potent dual inhibitors of pro-inflammatory enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a multi-target strategy for treating inflammation . The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a critical feature, facilitating further synthetic elaboration and library development for structure-activity relationship (SAR) studies . This product is intended for research and development purposes as a key synthetic intermediate. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-7-17(10-19)12-9-11(22-4)5-6-13(12)18-14(17)20/h5-6,9H,7-8,10H2,1-4H3,(H,18,20)

InChI Key

QKPCHLIOABLWHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Substituted tryptamine derivatives bearing the 5-methoxy group serve as key starting materials.
  • The initial step involves reaction of substituted tryptamine with paraformaldehyde in a methanol/acetic acid mixture at elevated temperature (~80 °C) to form an intermediate tetrahydro-pyridoindole scaffold.
  • The reaction mixture is then basified carefully to pH 9–10 using NaOH and NaHCO3 solutions, followed by extraction with dichloromethane (DCM) to isolate the intermediate.

Formation of the Pyrrolidine Ring and Spirocyclic Core

  • The intermediate is subjected to reductive amination conditions using methylamine and sodium borohydride in methanol, facilitating cyclization to the pyrrolidine ring.
  • The crude amine is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (Et3N) in DCM, yielding the tert-butyl carbamate-protected spirocyclic intermediate.

Catalytic Enantioselective Oxidative Rearrangement

  • A key step involves catalytic enantioselective oxidative rearrangement using chiral catalysts (e.g., (S)-A3) in a THF/water solvent system at low temperature (0 °C to –20 °C).
  • Addition of 2,2'-dipyridylphosphoryl azide (DPPA) facilitates the oxidative rearrangement to install the 2-oxo group on the spirocyclic framework.
  • The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by silica gel chromatography to afford the pure tert-butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Cyclization of substituted tryptamine Paraformaldehyde, MeOH/AcOH (5:2 v/v) 80 °C 3 h Basify to pH 9–10, extract with DCM
2 Reductive amination and protection CH3NH2 (40% aq.), NaBH4, Boc2O, Et3N, DCM Room temperature 6 h + overnight Purify by silica gel chromatography
3 Catalytic oxidative rearrangement (S)-A3 catalyst, THF/H2O (35:1), HI, DPPA 0 to –20 °C 5 min + addition Enantioselective, monitored by TLC

Research Findings and Optimization Notes

  • The choice of solvent mixture (methanol/acetic acid) and controlled pH adjustment are critical for the initial cyclization step to avoid side reactions and maximize yield of the tetrahydro-pyridoindole intermediate.
  • The reductive amination step benefits from the use of anhydrous sodium sulfate to remove water and drive the reaction forward.
  • The Boc protection is essential for stabilizing the amine and facilitating purification.
  • The enantioselective oxidative rearrangement step is highly sensitive to temperature and catalyst loading; low temperatures and precise catalyst amounts (10 mol%) improve enantiomeric excess and yield.
  • The product exists as a mixture of conformational isomers due to amide substitution patterns, with NMR spectra reflecting the major rotamer.

Comparative Data on Similar Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Similarity Index*
This compound 862885-19-6 318.37 Spiro-indoline, pyrrolidine, Boc, methoxy Reference compound
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 205383-87-5 288.34 Spiro-indoline, pyrrolidine, Boc 0.90
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 752234-64-3 ~320 Piperidine instead of pyrrolidine 0.84

*Similarity index based on structural features and substituent patterns.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Spirooxindole derivatives share a common core but differ in substituents, which critically affect their synthetic accessibility, stereochemical outcomes, and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • Methoxy vs. Bromo Substituents: The 5-methoxy derivative (target compound) and 6-bromo analog () highlight the impact of electron-donating vs. electron-withdrawing groups. Methoxy groups improve reaction yields (79% vs.
  • Aromatic vs. Heteroaromatic Substituents : Thiophene-substituted analogs () exhibit lower yields (52%) and dr values (3:1), likely due to steric hindrance and reduced electronic compatibility in cycloaddition reactions .
Spectral and Physicochemical Properties
Compound Name $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Molecular Weight (g/mol) Storage Conditions
tert-Butyl 5-methoxy-2-oxospiro[...]-carboxylate 1.63 (s, 9H, t-Bu), 3.65 (s, 3H, OCH$_3$) 28.0 (t-Bu), 158.3 (C=O) 303.36 (calculated) 2–8°C
tert-Butyl 6-amino-2-oxospiro[...]-carboxylate 6.57 (d, $ J = 8.7 $ Hz, NH$_2$) 127.7 (C-NH$_2$) 303.36 2–8°C
tert-Butyl 4-chloro-2-oxospiro[...]-carboxylate 7.59 (d, $ J = 8.1 $ Hz, Cl-Ar) 138.8 (C-Cl) 341.80 2–8°C

Key Observations :

  • Methoxy Group Influence: The 5-methoxy substituent induces upfield shifts in aromatic protons (δ 6.57–7.59 ppm) compared to chloro or amino analogs, reflecting electron-donating effects .
  • tert-Butyl Group Consistency : All derivatives show a singlet at δ ~1.63 ppm for the tert-butyl group, confirming its structural preservation across analogs .

Biological Activity

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 205383-87-5
  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.34 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anti-cancer properties, neuroprotective effects, and interactions with specific biological pathways.

1. Anti-Cancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on acute myeloid leukemia (AML) cells demonstrated that the compound inhibits the proliferation of these cells by inducing apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
AML Cells15Apoptosis via caspase activation
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase

2. Neuroprotective Effects

In neurobiology, the compound has shown promise in protecting neuronal cells from oxidative stress. In vitro studies using neuronal cell cultures revealed that it reduces reactive oxygen species (ROS) levels, thereby mitigating cell death induced by oxidative damage .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Kinase Activity : The compound acts as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), which is critical in hematopoiesis and has been implicated in AML .
  • Regulation of Apoptotic Pathways : It modulates key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting a shift towards pro-apoptotic signaling .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on AML Cells : A recent study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound significantly improved cognitive function and reduced neuronal loss associated with oxidative stress .

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